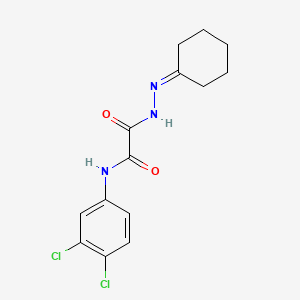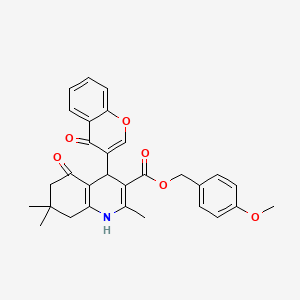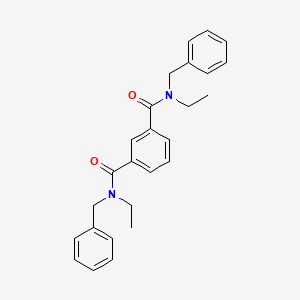![molecular formula C18H28N2O B4954481 2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4954481.png)
2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxy-2,5-dimethylbenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DM-235 and is a member of the pyrrolopyrazine family.
Applications De Recherche Scientifique
DM-235 has been extensively studied for its potential therapeutic applications. Several studies have shown that DM-235 has a significant neuroprotective effect and can be used to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Additionally, DM-235 has been shown to have anticancer properties and can be used in the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of DM-235 is not fully understood. However, it is believed that DM-235 exerts its neuroprotective effects by inhibiting the production of reactive oxygen species and reducing oxidative stress. DM-235 has also been shown to modulate the activity of ion channels, which can improve neuronal function and reduce neuronal damage.
Biochemical and Physiological Effects
DM-235 has been shown to have several biochemical and physiological effects. Studies have shown that DM-235 can improve cognitive function, reduce inflammation, and promote neurogenesis. Additionally, DM-235 has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
DM-235 has several advantages and limitations for lab experiments. One of the main advantages of DM-235 is its high purity and yield, which makes it suitable for use in various experiments. Additionally, DM-235 has a low toxicity profile, which makes it safe for use in animal studies. However, one of the limitations of DM-235 is its high cost, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of DM-235. One of the main areas of research is the development of new therapeutic applications for DM-235. Additionally, more research is needed to fully understand the mechanism of action of DM-235 and its effects on different cell types. Furthermore, the development of new synthesis methods for DM-235 could lead to a reduction in cost and an increase in its availability for research purposes.
Conclusion
In conclusion, DM-235 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DM-235 involves the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with 1-methyloctahydropyrrolo[1,2-a]pyrazine in the presence of a reducing agent. DM-235 has been extensively studied for its potential neuroprotective and anticancer properties. However, more research is needed to fully understand the mechanism of action of DM-235 and its effects on different cell types. The development of new synthesis methods for DM-235 could lead to a reduction in cost and an increase in its availability for research purposes.
Méthodes De Synthèse
The synthesis of DM-235 involves the condensation of 4-methoxy-2,5-dimethylbenzaldehyde with 1-methyloctahydropyrrolo[1,2-a]pyrazine in the presence of a reducing agent. This process results in the formation of DM-235 with high purity and yield.
Propriétés
IUPAC Name |
2-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-13-11-18(21-4)14(2)10-16(13)12-20-9-8-19-7-5-6-17(19)15(20)3/h10-11,15,17H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMOTGQDAHZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCCN2CCN1CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-adamantyl[(4-nitrobenzoyl)amino]acetic acid](/img/structure/B4954403.png)

![2-[6-bromo-4-(2-chlorophenyl)-2-methyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B4954419.png)
![2-methyl-9-(2-methylbenzyl)-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B4954426.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4954430.png)
![2-iodo-6-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B4954432.png)


![3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4954448.png)
![3-chloro-5-phenylisoindolo[2,1-a]quinazoline-11-carbonitrile](/img/structure/B4954460.png)
![N-[2-(dimethylamino)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4954463.png)

![3-allyl-5-{5-chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954497.png)
![N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-3-(1-piperidinyl)-1-propanamine](/img/structure/B4954506.png)
